EGS Crosslinker

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Crosslinking Proteins with NHS Esters

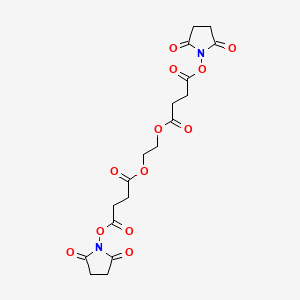

EGS is a homobifunctional crosslinker, meaning it possesses two identical reactive groups at each end of its molecule. These reactive groups are N-hydroxysuccinimide (NHS) esters, known for their efficient reaction with primary amines []. Primary amines are abundant functional groups found in amino acid residues of proteins, particularly lysine. When EGS comes into contact with a protein in solution, its NHS ester groups readily bind to the primary amines on the protein surface, forming stable covalent bonds [].

This ability allows EGS to covalently link two protein molecules in close proximity, essentially "freezing" their interaction in place. This technique proves highly valuable in studying protein-protein complexes, as it helps researchers understand how proteins interact with each other to carry out various cellular functions.

Cell Permeability and Reversible Crosslinking (Optional)

EGS offers the advantage of being cell-permeable. This means the crosslinker can readily pass through cell membranes and crosslink proteins within living cells []. This feature allows researchers to study protein-protein interactions in their natural cellular environment, providing a more accurate picture of how these interactions occur within an organism.

EGS Crosslinker, known chemically as Ethylene Glycol Bis(Succinimidyl Succinate), is a homobifunctional crosslinking reagent characterized by its two N-hydroxysuccinimide (NHS) ester groups. This compound facilitates the covalent bonding of molecules, particularly proteins, through the formation of amide bonds with primary amines. The EGS Crosslinker is notable for its ability to create a flexible linkage, providing a 12-atom spacer arm that enhances the spatial arrangement between conjugated molecules. This property is particularly useful in biological applications where maintaining the functional integrity of proteins is essential .

EGS acts as a crosslinking agent by reacting with primary amine groups (present on lysine residues or the N-terminus) on proteins. The NHS esters on EGS ends form covalent amide bonds with these amines, linking the proteins together []. The spacer arm provides some flexibility and maintains the functionality of the linked proteins to an extent [].

The primary reaction involving EGS Crosslinker occurs between its NHS ester groups and primary amines. When introduced into a solution containing proteins, the NHS esters react with the amino groups of lysine residues or other primary amines present in the protein structure. This reaction typically occurs at a neutral to slightly alkaline pH (6.5-8.5), forming stable amide bonds while releasing N-hydroxysuccinimide as a byproduct . The crosslinking can be reversed by treating the conjugated product with hydroxylamine, which cleaves the amide bond, restoring the original functional groups .

EGS Crosslinker exhibits significant biological activity due to its ability to form stable linkages with proteins, facilitating studies on protein interactions and dynamics. It is often employed in applications such as Chromatin Immunoprecipitation (ChIP) assays to analyze DNA-protein interactions. The compound's membrane-permeable nature allows it to label intracellular proteins effectively, which is crucial for various biochemical assays and cellular studies .

The synthesis of EGS Crosslinker typically involves the reaction of ethylene glycol with succinic anhydride to produce a bis(succinimidyl) derivative. The general synthetic pathway can be summarized as follows:

- Formation of Ethylene Glycol Derivative: Ethylene glycol is reacted with succinic anhydride under controlled conditions to yield ethylene glycol bis(succinic acid).

- Activation with N-Hydroxysuccinimide: The resulting compound is then treated with N-hydroxysuccinimide in the presence of coupling agents (such as dicyclohexylcarbodiimide) to form the NHS ester groups.

- Purification: The final product is purified through methods such as recrystallization or chromatography to obtain EGS Crosslinker in a suitable form for research applications .

Interaction studies using EGS Crosslinker often involve assessing protein binding affinities and dynamics through techniques such as:

- Gel Electrophoresis: Analyzing crosslinked products via SDS-PAGE reveals information about molecular weights and interaction strengths.

- Mass Spectrometry: Identifying crosslinked species provides insights into interaction networks within complex biological systems.

- Fluorescence Microscopy: Labeling proteins with fluorescent tags via EGS allows visualization of protein localization and interactions in live cells .

Several compounds share structural similarities with EGS Crosslinker, each possessing unique properties that cater to specific applications:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Sulfo-Ethylene Glycol Bis(Succinimidyl Succinate) | NHS esters | Water-soluble; does not penetrate cell membranes |

| Bis(N-Hydroxysuccinimide) | NHS esters | Bifunctional but lacks cleavability; used for surface immobilization |

| Ethylene Glycol Diglycidyl Ether | Epoxy groups | Forms covalent bonds through epoxy reactions; less specific |

| N,N'-Methylenebisacrylamide | Acrylamide groups | Commonly used in polymerization; forms hydrogels |

EGS Crosslinker's unique feature lies in its cleavable nature, allowing for reversible crosslinking under mild conditions, which is advantageous for studying dynamic biological processes without permanent modifications to target molecules .

Purity

XLogP3

Exact Mass

Appearance

Storage

MeSH Pharmacological Classification

Other CAS

Dates

2: Lakra R, Kiran MS, Sai KP. Fabrication of homobifunctional crosslinker stabilized collagen for biomedical application. Biomed Mater. 2015 Nov 27;10(6):065015. doi: 10.1088/1748-6041/10/6/065015. PubMed PMID: 26610606.